molecular formula C17H16N2O2 B5522800 N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide

N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No. B5522800
M. Wt: 280.32 g/mol
InChI Key: DHVAJXYVHBDPNP-UHFFFAOYSA-N
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Description

"N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide" is a compound with several interesting properties and applications in various fields of chemistry and pharmacology. It belongs to a class of organic compounds known as acetamides, which are characterized by the presence of an acetamide group (-CONH2) linked to an aromatic or aliphatic moiety.

Synthesis Analysis

  • Synthesis and Characterization : The synthesis of similar compounds involves using primary compounds like cyanophenol or phenoxyphenol, and the structures are often characterized by elemental analysis, IR, and NMR spectroscopy (Yang Man-li, 2008).

  • Reactions and Derivatives : Various reactions, including interaction with different reagents, can lead to the formation of derivatives with diverse chemical structures (Mahmoud Arafat et al., 2022).

Molecular Structure Analysis

  • Molecular Conformation : The molecular structure of similar compounds can be determined using techniques like NMR spectroscopy and X-ray crystallography. These methods provide insights into the conformation and electronic behavior of the molecules (A. Nikonov et al., 2016).

Chemical Reactions and Properties

  • Chemoselectivity : Studies on similar molecules demonstrate chemoselectivity in reactions like acetylation, important for synthesizing specific derivatives (Deepali B Magadum & G. Yadav, 2018).

  • Catalytic Systems : Certain acetamide derivatives are synthesized using catalytic systems that can influence the selectivity towards specific products (A. Vavasori et al., 2023).

Physical Properties Analysis

  • Stability and Behavior : The stability and behavior of acetamide derivatives at different temperatures and pH levels can be studied to understand their physical properties (M. Gemborys et al., 1978).

Chemical Properties Analysis

  • Molecular Docking and Interaction : Studies on similar compounds involve molecular docking analysis to predict interactions with biological targets, providing insights into the chemical properties and potential applications of these compounds (G. Bharathy et al., 2021).

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

Research on similar compounds, like N-(2-Hydroxyphenyl)acetamide, highlights their role as intermediates in the synthesis of antimalarial drugs. The study by Magadum and Yadav (2018) illustrates the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, utilizing Novozym 435 as a catalyst, showcasing the importance of such compounds in pharmaceutical synthesis processes (Magadum & Yadav, 2018).

Herbicide Metabolism

Another study explored the metabolism of chloroacetamide herbicides and their metabolites in liver microsomes, indicating how structural relatives of the compound might interact with biological systems or be used in studying toxicological pathways (Coleman et al., 2000).

Pharmacological Applications

Leuckart synthesis and pharmacological assessment of acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, have been examined for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research shows how structural analogs to the compound of interest are being developed for therapeutic purposes (Rani et al., 2016).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides from primary compounds like 3-fluoro-4-cyanophenol indicate the compound's relevance in creating new chemical entities with potential applications in various fields, including materials science and drug design (Yang Man-li, 2008).

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-13-4-2-3-5-16(13)21-12-17(20)19-15-8-6-14(7-9-15)10-11-18/h2-9H,10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVAJXYVHBDPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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